molecular formula C13H13N5O2 B11048304 6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11048304
M. Wt: 271.27 g/mol
InChI Key: TXBSWBCOAXVGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 253.25 g/mol

This compound belongs to the class of pyrazolo-triazolo-pyrimidine derivatives, which have shown promising biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • While specific industrial production methods are proprietary, the synthetic routes mentioned above can serve as a starting point for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel compounds with potential biological activities.

    Biology: Investigated for its effects on cell growth, apoptosis, and cell cycle progression.

    Medicine: Potential as an anticancer agent due to its CDK2 inhibitory activity.

    Industry: May find applications in drug discovery and development.

Mechanism of Action

    Molecular Targets: CDK2 (Cyclin-Dependent Kinase 2) is a key target.

    Pathways Involved: Inhibition of CDK2 disrupts cell cycle progression, leading to cell growth arrest and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H13N5O2/c1-19-10-4-3-8(5-11(10)20-2)9-6-15-13-16-7-17-18(13)12(9)14/h3-7H,14H2,1-2H3

InChI Key

TXBSWBCOAXVGQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.